3-(trifluoromethyl)benzothioic S-acid

Description

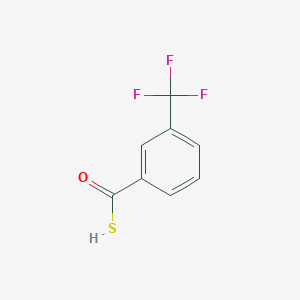

Structure

3D Structure

Properties

Molecular Formula |

C8H5F3OS |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

3-(trifluoromethyl)benzenecarbothioic S-acid |

InChI |

InChI=1S/C8H5F3OS/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) |

InChI Key |

OQVKGSDRYMYQKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)S |

Origin of Product |

United States |

Reactivity Profiles and Transformational Pathways

Reactivity of the Thioic Acid Functional Group

The thioic S-acid functionality, -C(O)SH, is characterized by its acidity and the nucleophilicity of the corresponding thiocarboxylate anion. Thioic acids are generally more acidic than their carboxylic acid counterparts; for instance, thiobenzoic acid has a pKa of approximately 2.5, making it significantly more acidic than benzoic acid (pKa ≈ 4.2). wikipedia.org This enhanced acidity is attributed to the weaker S-H bond compared to the O-H bond and the better ability of the larger sulfur atom to stabilize the negative charge in the thiocarboxylate anion. The presence of a trifluoromethyl group at the meta-position is expected to further enhance the acidity of 3-(trifluoromethyl)benzothioic S-acid through inductive electron withdrawal.

S-acylation is a fundamental transformation of thioic acids, leading to the formation of thioesters. In a biological context, S-acylation, often termed palmitoylation, involves the attachment of fatty acids to cysteine residues in proteins via a thioester linkage. nih.govnih.govresearchgate.net This process is typically enzyme-mediated. researchgate.net

In synthetic organic chemistry, the S-acylation of a thioic acid would involve its reaction with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form a mixed anhydride which can then rearrange or react further. However, the primary mode of acylation involving thioic acids is their use as acylating agents themselves, often after conversion to a more reactive species. The thiocarboxylate anion, generated by deprotonation of the thioic acid, is a potent nucleophile and readily participates in substitution reactions.

| Reactant | Acylating Agent | Product | Conditions |

| 3-(trifluoromethyl)benzothioate | Acetyl chloride | S-(3-(trifluoromethyl)benzoyl) ethanethioate | Base |

| 3-(trifluoromethyl)benzothioate | Benzoyl chloride | S-(3-(trifluoromethyl)benzoyl) benzenecarbothioate | Base |

This table represents plausible S-acylation reactions based on the general reactivity of thiocarboxylates.

Thioic acids can serve as precursors to thiyl radicals (R-C(O)S•) under various conditions, such as photolysis or in the presence of radical initiators. nih.govrsc.org These acylthiyl radicals are versatile intermediates in organic synthesis. rsc.orgresearchgate.net The generation of an aromatic acylthiyl radical from this compound would likely proceed via homolytic cleavage of the S-H bond.

These radicals can participate in a variety of transformations, including addition to unsaturated bonds and hydrogen atom abstraction. The photolysis of aromatic S-thioformates has been shown to generate aromatic thiyl radicals and a formyl radical, which rapidly decarbonylates to produce carbon monoxide. nih.gov A similar photodecarbonylation pathway could be envisaged for thioic acids, although this is less common than for the corresponding thioesters. Visible-light-driven methods can also utilize thiobenzoic acids to generate sulfur radical species without the need for a photocatalyst. organic-chemistry.org

The addition of the S-H bond of a thioic acid across a carbon-carbon double or triple bond, known as hydrothiolation, is a powerful method for the formation of thioesters. This reaction can proceed via either radical or ionic pathways.

Radical hydrothiolation is a well-established process. researchgate.netchemrxiv.org The reaction is typically initiated by light, heat, or a radical initiator, leading to the formation of an acylthiyl radical. This radical then adds to the unsaturated bond, usually with anti-Markovnikov regioselectivity, to generate a carbon-centered radical, which subsequently abstracts a hydrogen atom from another molecule of the thioic acid to propagate the radical chain. google.com Atmospheric oxygen can also mediate the radical hydrothiolation of alkenes with thioic acids under mild, metal-free conditions. researchgate.net

| Alkene/Allene | Product (Anti-Markovnikov) | Initiator |

| Styrene | S-(2-phenylethyl) 3-(trifluoromethyl)benzothioate | AIBN or UV light |

| 1-Octene | S-octyl 3-(trifluoromethyl)benzothioate | AIBN or UV light |

| Phenylallene | S-(3-phenylprop-1-en-2-yl) 3-(trifluoromethyl)benzothioate | AIBN or UV light |

This table illustrates expected products from the radical hydrothiolation of this compound with various unsaturated compounds.

Lewis acid catalysis can promote the Markovnikov-selective hydrothiolation of unactivated alkenes. google.com

S-allylation of this compound would proceed via the nucleophilic attack of the corresponding thiocarboxylate anion on an allylic electrophile, such as an allyl halide or tosylate. This is a standard SN2 reaction and is expected to be highly efficient given the soft and highly nucleophilic nature of the thiocarboxylate. The reaction is typically carried out in the presence of a base to deprotonate the thioic acid.

For instance, the reaction of this compound with allyl bromide in the presence of a base like potassium carbonate would yield S-allyl 3-(trifluoromethyl)benzothioate. The development of metal-free aromatic allylation methods via diazotization has also been reported, though this applies to the allylation of the aromatic ring rather than the sulfur atom. nih.gov Ruthenium-catalyzed C-H allylation directed by sulfur-containing groups has been demonstrated for thiobenzamides. researchgate.net

The formation of S-aryl thioesters from thioic acids can be achieved through several methods, often involving transition metal catalysis. Palladium-catalyzed cross-coupling reactions are a common strategy for forming C-S bonds. nih.gov For example, the reaction of a thioic acid with an aryl halide or triflate in the presence of a palladium catalyst and a base would be a plausible route to S-aryl thioesters.

More recently, visible light-induced electron donor-acceptor (EDA) complex reactions have been developed for the S-arylation of thioic S-acids using thianthrenium salts, avoiding the need for transition metals. researchgate.net This method has been shown to be effective for thiobenzoic acid and can be applied to the synthesis of complex molecules. researchgate.net

| Arylating Agent | Catalyst/Conditions | Product |

| Iodobenzene | Pd catalyst, Base | S-phenyl 3-(trifluoromethyl)benzothioate |

| Phenylthianthrenium triflate | Blue LED, DBU | S-phenyl 3-(trifluoromethyl)benzothioate |

This table outlines potential S-arylation reactions of this compound.

Decarboxylation of aromatic carboxylic acids to their corresponding arenes is generally a challenging transformation, often requiring harsh conditions such as high temperatures and the presence of catalysts like copper. numberanalytics.comnih.gov The decarboxylation of benzoic acids can be facilitated by palladium catalysis, combining decarboxylation with C-H activation. nih.gov While there is limited specific information on the direct decarboxylation of aromatic thioic acids, it is expected to be similarly difficult. The stability of the aryl anion intermediate plays a crucial role, and electron-withdrawing groups can sometimes facilitate this process. wikipedia.org

Decarbonylation , the loss of carbon monoxide, is not a reaction of the thioic acid itself but rather of its thioester derivatives. The conversion of thioesters to thioethers via decarbonylation is a well-established transformation, often catalyzed by transition metals such as palladium, nickel, or rhodium. researchgate.netrsc.orgacs.org This reaction typically proceeds through oxidative addition of the C(acyl)-S bond to the metal center, followed by extrusion of CO and reductive elimination of the resulting thioether. rsc.org Therefore, this compound could be a precursor to various 3-(trifluoromethyl)phenyl thioethers by first converting it to a suitable thioester and then subjecting the thioester to decarbonylative conditions.

Influence of the Trifluoromethyl Group on Reaction Selectivity and Rate

The presence of a trifluoromethyl (-CF₃) group at the meta-position of the benzene (B151609) ring fundamentally alters the electronic landscape and steric environment of this compound, thereby dictating its reactivity in chemical transformations.

The trifluoromethyl group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its effect is primarily transmitted through the sigma bond framework via the inductive effect, a consequence of the high electronegativity of the fluorine atoms. nih.govmdpi.com This strong inductive pull (-I effect) has several significant consequences for the reactivity of this compound.

Increased Acidity: The electron-withdrawing nature of the -CF₃ group stabilizes the conjugate base, the thiobenzoate anion, by delocalizing the negative charge. This stabilization increases the acidity (lowers the pKa) of the S-H proton compared to unsubstituted benzothioic S-acid, which itself is already significantly more acidic than benzoic acid. wikipedia.org

Activation of the Carbonyl Group: The inductive withdrawal of electron density from the aromatic ring extends to the carbonyl carbon of the thioacid functional group. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Reactions such as esterification, amidation, or addition of organometallic reagents are expected to proceed at a faster rate compared to the non-fluorinated analogue.

Deactivation of the Aromatic Ring: The -CF₃ group deactivates the benzene ring towards electrophilic aromatic substitution. By withdrawing electron density, it makes the ring less nucleophilic and slows down reactions such as nitration, halogenation, and Friedel-Crafts reactions. As a meta-directing group, it will direct incoming electrophiles to the positions meta to itself (positions 5 and, to a lesser extent due to steric hindrance from the thioacid group, position 1).

The electronic influence of substituents on aromatic rings can be quantified using Hammett parameters. The trifluoromethyl group possesses a large positive sigma value (σ), indicative of its strong electron-withdrawing character.

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -CF₃ | +0.43 | +0.54 | Strongly Electron-Withdrawing |

| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |

| -H | 0.00 | 0.00 | Neutral (Reference) |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing |

While the electronic effects of the trifluoromethyl group are dominant, its steric profile also plays a role in directing reaction outcomes. The -CF₃ group is significantly larger than a hydrogen atom and bulkier than a methyl group. mdpi.com In this compound, the placement of this group at the meta-position influences the accessibility of adjacent sites on the aromatic ring.

During electrophilic aromatic substitution, for instance, the steric bulk of the -CF₃ group can disfavor substitution at the adjacent C-2 and C-4 positions, even though these positions are already electronically disfavored. The primary site for substitution would be C-5, which is meta to the -CF₃ group and sterically unhindered. For reactions involving the thioacid group, the meta-positioning of the -CF₃ group means it does not directly crowd the reaction center, allowing transformations of the -COSH group to proceed with minimal steric impediment from the substituent.

Intermolecular and Intramolecular Reaction Architectures

The dual nature of the thioacid functional group, combined with the electronic influence of the -CF₃ group, allows for a variety of intermolecular and intramolecular reactions.

Intermolecular Reactions: this compound can participate in a range of bimolecular reactions. As a strong acid, it readily reacts with bases to form the corresponding salt. The enhanced electrophilicity of its carbonyl carbon makes it an excellent substrate for condensation reactions with nucleophiles. For example, reaction with amines would yield thioamides, and reaction with alcohols could produce thioesters, often facilitated by coupling agents. The sulfur atom itself can act as a nucleophile in reactions such as Ullmann-type C-S bond coupling to form aryl thioethers. organic-chemistry.org

| Reactant Type | Example Reactant | Expected Product Type | Influence of -CF₃ Group |

|---|---|---|---|

| Base | NaOH | Thiobenzoate Salt | Increases acidity, favors salt formation |

| Amine | R-NH₂ | Thioamide | Activates carbonyl, increases reaction rate |

| Alcohol | R-OH | Thioester | Activates carbonyl, increases reaction rate |

| Aryl Halide | Ar-I (with catalyst) | Aryl Thioester | Facilitates nucleophilic attack by sulfur |

Intramolecular Reactions: While specific examples for this compound are not extensively documented, its structure allows for hypothesized intramolecular transformations, particularly if additional functional groups are present on the molecule. For instance, a suitably positioned nucleophile on a side chain could lead to cyclization, forming a heterocyclic ring system. Based on related chemistries, an intramolecular Friedel-Crafts type reaction could be envisaged if the thioacid were converted to a more reactive species like a thioacyl chloride, leading to the formation of thioxanthene (B1196266) derivatives. nih.gov Such cyclization reactions are pivotal in the synthesis of complex molecular scaffolds.

Redox Chemistry of this compound

The sulfur atom in the thioacid group is susceptible to both oxidation and reduction.

Oxidation: The most common oxidation reaction for thiols and thioacids is the formation of a disulfide. In the presence of a mild oxidizing agent (e.g., iodine, air), this compound is expected to undergo oxidative coupling to yield 3,3'-bis(trifluoromethyl)dibenzoyl disulfide. The strong electron-withdrawing effect of the -CF₃ group may make the thioacid slightly more resistant to oxidation compared to electron-rich analogues. More vigorous oxidation could potentially lead to the formation of a sulfonic acid (-SO₃H), though this typically involves cleavage of the acyl group.

Reduction: The carbonyl group of the thioacid can be reduced. However, selective reduction in the presence of the thioacid's acidic proton can be challenging. Strong reducing agents like lithium aluminum hydride would likely reduce the carbonyl group to a methylene (B1212753) group (-CH₂-), ultimately forming 3-(trifluoromethyl)benzylthiol after protonation.

The redox potential of the compound is modulated by the -CF₃ group. By withdrawing electron density, it makes the molecule more difficult to oxidize (a higher oxidation potential) and easier to reduce (a less negative reduction potential) compared to the unsubstituted parent compound.

Sufficient information to generate a detailed article on the mechanistic investigations of "this compound" according to the provided outline could not be located. Searches for kinetic studies, reaction intermediates, transition state analyses, and solvent effects specific to this compound did not yield relevant scientific literature.

Therefore, it is not possible to provide the requested content on the following topics:

Mechanistic Investigations of Chemical Transformations4.1. Elucidation of Reaction Mechanisms via Kinetic Studies 4.2. Identification and Characterization of Reaction Intermediates 4.3. Transition State Analysis in Catalytic Cycles 4.4. Solvent Effects on Reaction Mechanisms and Rates

This is due to a lack of available research data in the public domain specifically addressing these aspects of "3-(trifluoromethyl)benzothioic S-acid".

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic landscape of 3-(trifluoromethyl)benzothioic S-acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model its molecular orbitals and predict reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool. nih.govresearchgate.net An MEP surface visualizes the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, MEP analysis would likely show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) near the acidic hydrogen of the thioic acid group and on the atoms of the electron-deficient trifluoromethyl group. These maps are invaluable for predicting sites of intermolecular interactions and electrophilic or nucleophilic attack. vjst.vnnih.gov

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by studying charge delocalization and intramolecular interactions. vjst.vn This analysis provides insights into the stability derived from hyperconjugative interactions between occupied and unoccupied orbitals, helping to explain the influence of the CF3 and COSH groups on the aromatic system. researchgate.net

Prediction of Reaction Pathways and Transition States

Theoretical calculations are essential for mapping the potential energy surfaces of chemical reactions involving this compound. By locating the transition states—the highest energy points along a reaction coordinate—chemists can calculate the activation energy barriers for proposed reaction mechanisms. nih.gov

For instance, in reactions such as esterification or amidation at the thioic acid moiety, computational methods can model the approach of a nucleophile to the carbonyl carbon. These calculations can compare different potential pathways, such as stepwise versus concerted mechanisms, to determine the most energetically favorable route. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes.

Computational investigations into trifluoromethylation reactions have demonstrated the ability of high-level theory to predict energy barriers and favor one reaction mechanism over another (e.g., backside vs. frontside attack). nih.gov A similar approach could be applied to reactions of this compound to understand its reactivity with various reagents, providing insights that are difficult to obtain through experimental means alone.

Analysis of Bonding and Stereoelectronic Effects of the Trifluoromethyl and Thioic Acid Moieties

The chemical behavior of this compound is profoundly influenced by the stereoelectronic properties of its two key functional groups.

Trifluoromethyl Moiety (-CF3): The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its effect is primarily inductive (through-sigma bonds) due to the high electronegativity of the fluorine atoms. nih.govmdpi.com This strong inductive effect significantly lowers the electron density of the attached benzene (B151609) ring, making it more electron-deficient compared to benzene or benzoic acid. This deactivation has a profound impact on electrophilic aromatic substitution reactions. Computationally, this effect is observed as a significant delocalization of positive charge into the phenyl group. nih.gov The presence of multiple -CF3 groups has been shown to dramatically increase the sensitivity of a molecule's electronic properties to the effects of other substituents. mdpi.com

Thioic Acid Moiety (-COSH): The thioic S-acid group has a more complex electronic profile. The carbonyl group is electron-withdrawing, while the sulfur atom possesses lone pairs that can participate in resonance, donating electron density to the aromatic ring. However, the overlap between sulfur's 3p orbitals and the carbon 2p orbitals of the ring is less effective than that of the 2p orbitals of oxygen in a carboxylic acid. Computational studies on related aryl sulfides have explored the conformational preferences, such as the orientation of the substituent relative to the benzene plane, which is determined by a balance of steric and electronic effects. researchgate.net The geometry of the C-S-C plane relative to the aromatic ring, for example, dictates the extent of p-π conjugation. researchgate.net

Density Functional Theory (DFT) Studies on Trifluoromethylated Thioic Acid Systems

Density Functional Theory (DFT) has become a primary computational method for studying medium to large organic molecules due to its favorable balance of accuracy and computational cost. mdpi.commdpi.com DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are widely applied to investigate trifluoromethylated aromatic systems. vjst.vnmdpi.com

For molecules analogous to this compound, DFT is used to perform geometry optimizations to find the lowest energy structure, predicting bond lengths, bond angles, and dihedral angles. mdpi.com Vibrational frequency calculations are also performed to confirm that the optimized structure is a true energy minimum and to simulate theoretical infrared (IR) spectra. vjst.vn

DFT calculations provide quantitative data on the electronic properties discussed earlier, such as HOMO-LUMO energies and MEP surfaces. vjst.vnmdpi.com Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra by calculating electronic excitation energies. researchgate.net The table below presents typical parameters that can be calculated using DFT, with illustrative values derived from studies on structurally related compounds like benzoic acid and its derivatives, as direct computational data for this compound is not widely published.

| Calculated Parameter | Typical Methodology | Significance |

|---|---|---|

| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | (ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment (μ) | DFT/B3LYP/6-311++G(d,p) | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | DFT Calculation | Identifies electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. |

| Vibrational Frequencies | DFT Frequency Analysis | Predicts theoretical IR spectra and confirms stable molecular geometry. |

These DFT studies are crucial for building a comprehensive, bottom-up understanding of how the specific arrangement of atoms and functional groups in this compound dictates its chemical and physical properties. mdpi.com

Spectroscopic and Analytical Insights into this compound

While comprehensive experimental data for this compound is not extensively available in published literature, its spectroscopic and analytical characteristics can be reliably predicted and understood through comparative analysis with its parent compound, thiobenzoic acid, and its carboxylic acid analog, 3-(trifluoromethyl)benzoic acid. This article outlines the advanced analytical methodologies crucial for the structural elucidation and characterization of this compound.

Applications in Advanced Organic Synthesis

Utility as a Synthon for Complex Molecular Architectures

In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. 3-(Trifluoromethyl)benzothioic S-acid serves as a versatile synthon for introducing the 3-(trifluoromethyl)benzoylthio group into more complex molecular structures. The thioacid functionality provides a reactive handle for a variety of transformations, allowing for the construction of elaborate architectures.

The general reactivity of thioacids allows them to participate in reactions such as esterification and amidation, leading to the formation of thioesters and thioamides, respectively. These reactions are fundamental in the assembly of larger molecules. While specific examples for this compound are not extensively documented in readily available literature, its reactivity can be inferred from the well-established chemistry of thiobenzoic acid. wikipedia.org

The thioester linkage, once formed, is a robust functional group that can be carried through multiple synthetic steps. This stability, coupled with the electronic properties imparted by the trifluoromethyl group, makes the 3-(trifluoromethyl)benzoyl-S-moiety a desirable component in the design of novel materials and functional molecules.

Role in Novel Cross-Coupling Reactions and Multicomponent Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While the direct use of thioacids in cross-coupling reactions is an evolving area of research, the related thioesters are known to participate in such transformations. For instance, thioesters can serve as electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form ketones.

Given this precedent, this compound can be envisioned as a precursor to thioesters that could subsequently be employed in cross-coupling methodologies. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the thioester, potentially offering advantages in certain catalytic cycles.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, represent a highly efficient approach to molecular complexity. Thioacids can participate in MCRs, for example, in the synthesis of various heterocyclic compounds. The incorporation of the 3-(trifluoromethyl)phenyl moiety via this compound in such reactions would lead to the rapid assembly of complex, fluorinated heterocyclic scaffolds.

Precursor for Other Organosulfur and Organofluorine Compounds

The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. researchgate.net Similarly, organosulfur compounds exhibit a wide range of biological activities and material properties. This compound serves as a valuable precursor for the synthesis of a variety of other organosulfur and organofluorine compounds.

One of the primary transformations of a thioacid is its oxidation to the corresponding disulfide. In the case of this compound, this would yield bis(3-(trifluoromethyl)benzoyl) disulfide. Disulfides are themselves important functional groups and can be further elaborated.

Furthermore, the thioacid can be reduced to the corresponding thiol, 3-(trifluoromethyl)benzylthiol. Thiols are versatile intermediates in organic synthesis, capable of undergoing a wide array of reactions, including nucleophilic substitution and addition to unsaturated systems.

The trifluoromethyl group on the aromatic ring can also direct further functionalization of the molecule. For instance, electrophilic aromatic substitution reactions on the benzene (B151609) ring would be influenced by the directing effects of both the trifluoromethyl and the thioacid (or its derivative) groups.

The table below summarizes the potential transformations of this compound into other organosulfur and organofluorine compounds.

| Reactant | Reagent/Condition | Product | Compound Class |

|---|---|---|---|

| This compound | Mild Oxidizing Agent (e.g., I2, base) | Bis(3-(trifluoromethyl)benzoyl) disulfide | Organosulfur |

| This compound | Reducing Agent (e.g., LiAlH4) | 3-(Trifluoromethyl)benzylthiol | Organosulfur |

| This compound | Alcohol, Acid Catalyst | Alkyl 3-(trifluoromethyl)benzothioate | Organosulfur/Organofluorine |

| This compound | Amine, Coupling Agent | N-Substituted 3-(trifluoromethyl)benzothioamide | Organosulfur/Organofluorine |

Development of Novel Reagents and Catalysts Featuring the 3-(Trifluoromethyl)benzoyl-S-moiety

The unique electronic properties of the 3-(trifluoromethyl)benzoyl-S-moiety make it an attractive component for the design of novel reagents and catalysts. The strong electron-withdrawing nature of the trifluoromethyl group can be harnessed to modulate the reactivity and selectivity of a catalytic system.

For instance, ligands incorporating the 3-(trifluoromethyl)benzoylthio group could be synthesized and coordinated to transition metals. The electronic properties of such ligands would influence the electron density at the metal center, thereby affecting the catalytic activity and selectivity in processes like cross-coupling, hydrogenation, or polymerization.

Furthermore, reagents featuring this moiety could be developed for specific synthetic transformations. For example, a reagent designed for electrophilic transfer of the 3-(trifluoromethyl)benzoylthio group could be synthesized from this compound. Such a reagent would allow for the direct introduction of this functional group into a variety of nucleophilic substrates.

While the development of such novel reagents and catalysts is a frontier of chemical research, the foundational properties of the 3-(trifluoromethyl)benzoyl-S-moiety suggest significant potential in this area.

Future Perspectives in 3 Trifluoromethyl Benzothioic S Acid Research

Development of Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic routes for complex molecules like 3-(trifluoromethyl)benzothioic S-acid. Future research will prioritize methods that reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key strategies for sustainable synthesis are expected to include:

Biocatalysis : The use of enzymes or whole-cell biocatalysts offers a promising green alternative to traditional chemical synthesis. chemrxiv.org Biocatalytic processes can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. chemrxiv.org For instance, research into lipase-catalyzed esterification in green solvents like ionic liquids could be adapted for the synthesis of thioesters from thioacids, providing a more sustainable pathway. mdpi.com The development of broad-spectrum biocatalysts for thioester synthesis, potentially with in-situ cofactor recycling, could provide a generic and environmentally friendly platform for creating derivatives of this compound. chemrxiv.org

Use of Greener Solvents : A significant focus will be on replacing conventional volatile organic solvents with more environmentally benign alternatives. Water, with its non-toxic, non-flammable, and readily available nature, is a prime candidate for future synthetic protocols. mdpi.com Other green solvents, such as ionic liquids, are also being explored for their potential to serve as reusable reaction media in the synthesis of sulfur-containing heterocyclic compounds. mdpi.com

Atom Economy : Future synthetic methods will aim to maximize the incorporation of all starting materials into the final product. Reactions like photoredox/copper dual-catalyzed 1,2-acyl-trifluoromethylthiolation of alkenes demonstrate high atom economy by constructing vicinal functional groups in a single step. rsc.org

| Green Chemistry Approach | Potential Application for this compound | Key Advantages |

| Biocatalysis | Enzymatic synthesis of thioesters and amides. | High selectivity, mild conditions, reduced waste. chemrxiv.org |

| Green Solvents | Using water or ionic liquids as the reaction medium. | Non-toxic, non-flammable, potential for catalyst recycling. mdpi.com |

| Atom-Economical Reactions | Difunctionalization reactions to create complex derivatives. | Maximizes efficiency, reduces byproducts. rsc.org |

Exploration of Novel Catalytic Systems and Methodologies

The discovery and application of novel catalysts are central to advancing the synthesis of this compound and its analogues. Research is moving beyond traditional methods towards more efficient and selective catalytic systems.

Future avenues of exploration include:

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forming bonds under mild conditions. rsc.org Systems using catalysts like Ru(bpy)₃Cl₂ or organic dyes can facilitate reactions such as amide bond formation between thioacids and amines, proceeding through a thioacid thiyl radical intermediate. rsc.org This methodology could be applied to create a diverse range of amide derivatives from this compound.

Transition Metal Catalysis : The development of novel transition metal catalysts continues to be a major focus. Ruthenium-acridine complexes, for example, have shown high efficiency in the hydrogenation of thioesters to thiols and alcohols, tolerating a wide range of functional groups. nih.govacs.org Copper-catalyzed oxidative coupling of aroylhydrazides with disulfides provides an alternative route to thioesters. organic-chemistry.org Such systems could be adapted for the selective synthesis and transformation of trifluoromethyl-containing thioacids.

Organocatalysis : Metal-free catalytic systems are gaining traction due to their lower cost and toxicity. Organophosphorus-catalyzed umpolung reactions have been used for the deoxygenation of sulfonyl chlorides and acids to synthesize thioesters, driven by a P(III)/P(V)=O redox cycle. organic-chemistry.org

| Catalytic System | Reaction Type | Potential Benefit for Synthesis |

| Photoredox Catalysis | Amide bond formation, Acyl thiol-ene reactions. | Mild reaction conditions, high functional group tolerance. rsc.org |

| Ruthenium Complexes | Hydrogenation of thioesters. | High efficiency and selectivity. nih.govacs.org |

| Copper Catalysis | Oxidative coupling for thioester synthesis. | Alternative pathway to traditional methods. organic-chemistry.org |

| Organophosphorus Catalysis | Umpolung reaction for thioester synthesis. | Metal-free, operationally simple. organic-chemistry.org |

Integration with Flow Chemistry and Automation Technologies for Synthesis and Derivatization

To meet the demands for rapid synthesis and screening of new chemical entities, the integration of flow chemistry and automation is becoming essential. These technologies offer significant advantages in terms of safety, efficiency, and scalability.

Future research in this area will likely focus on:

Continuous Flow Synthesis : Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. tcichemicals.com The smaller reaction volumes enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. tcichemicals.com Telescoped, multi-step flow processes have been successfully developed for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids, avoiding the isolation of intermediates and maximizing efficiency. nih.govunimi.it This approach could be directly applied to the synthesis and derivatization of this compound.

Automated Synthesis Platforms : Automation can accelerate the discovery process by enabling high-throughput synthesis and screening of compound libraries. Automated systems can perform sequential reactions, purifications, and analyses with high reproducibility. tcichemicals.com The combination of flow reactors with automated work-up and in-line analysis can create highly efficient synthetic routes for producing libraries of derivatives for medicinal chemistry programs. uc.ptdurham.ac.uk

| Technology | Key Features | Advantages for this compound Research |

| Flow Chemistry | Small reaction volumes, precise control of conditions, efficient heat transfer. | Improved safety, higher yields, scalability, potential for telescoped reactions. tcichemicals.comnih.govunimi.it |

| Automation | High-throughput synthesis, automated work-up and purification. | Rapid library generation, increased reproducibility, efficient optimization. durham.ac.uk |

| In-line Analysis | Real-time reaction monitoring. | Faster process development and optimization. uc.pt |

Advanced Mechanistic Insights through Emerging Analytical Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced analytical techniques will provide deeper insights into the formation and reactivity of this compound.

Future research will leverage techniques such as:

In-situ Spectroscopy : Techniques like FTIR and NMR spectroscopy allow for real-time monitoring of reacting species. This can help identify transient intermediates and provide kinetic data, which is essential for elucidating complex reaction pathways. While FTIR can identify functional groups, other techniques are needed to uniquely assign complex molecules. acs.org

Mass Spectrometry : Advanced mass spectrometry techniques, including electron impact quadrupole mass spectrometry, are invaluable for identifying products, even in complex mixtures. acs.org Isotopic labeling studies, in conjunction with mass spectrometry, can be used to trace the pathways of atoms through a reaction, confirming proposed mechanisms. acs.org

Computational Chemistry : Density Functional Theory (DFT) calculations and other computational methods are becoming increasingly powerful for modeling reaction pathways. researchgate.net These studies can predict the feasibility of different mechanisms, identify transition states, and explain observed reactivity and selectivity. For example, computational studies have been used to elucidate the different mechanistic pathways in the reaction of thioacids with electron-rich versus electron-poor azides. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(trifluoromethyl)benzothioic S-acid, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves thioesterification of 3-(trifluoromethyl)benzoic acid derivatives. For example, Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) can convert the carbonyl group to a thioic acid . Key factors include:

- Solvent selection : Anhydrous toluene or xylene minimizes side reactions.

- Temperature : Reactions often require reflux (110–140°C) for 6–12 hours.

- Catalysts : Lewis acids like ZnCl₂ may enhance efficiency .

- Yield optimization : Purification via column chromatography (silica gel, hexane/EtOAc) improves purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies addressed?

- Methodological Answer :

- ¹H/¹⁹F NMR : The trifluoromethyl group shows a characteristic triplet near δ -60 ppm in ¹⁹F NMR . Thiol proton (SH) signals in ¹H NMR are typically broad (δ 1–3 ppm).

- IR spectroscopy : Strong S-H stretch (~2550 cm⁻¹) and C=O absence confirm thioic acid formation .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 226.02 g/mol).

- Data resolution : Cross-validate with computational methods (DFT for NMR shifts) or X-ray crystallography if crystalline .

Advanced Research Questions

Q. How does the trifluoromethyl group affect the electronic properties and reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The CF₃ group is strongly electron-withdrawing (σₚ = 0.54), polarizing the thioic acid’s C-S bond and enhancing electrophilicity. This increases reactivity toward nucleophiles (e.g., amines, alcohols).

- Hammett analysis : Correlate substituent effects with reaction rates using para-substituted analogs .

- DFT calculations : Compare charge distribution (e.g., Natural Bond Orbital analysis) with non-fluorinated analogs .

Q. What strategies mitigate decomposition or oxidation of this compound during storage or reactions?

- Methodological Answer :

- Storage : Use inert atmospheres (N₂/Ar) and low temperatures (-20°C) to prevent oxidation.

- Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents (EDTA) to inhibit metal-catalyzed degradation .

- Reaction conditions : Conduct reactions under anhydrous conditions with degassed solvents to avoid hydrolysis or disulfide formation .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.